Scaffold Topology Differentiation: 1,2-Dihydroquinazolin-2-one vs. 3H-Quinazolin-4-one Tautomers and Their Divergent Biological Profiles
CAS 941939-33-9 belongs to the 1,2-dihydroquinazolin-2-one (1-substituted-4-phenyl-1,2-dihydroquinazolin-2-one) scaffold, which is structurally and pharmacologically distinct from the more extensively studied 3H-quinazolin-4-one scaffold. In the anti-leishmanial SAR study by Ansari et al. (2023), quinazolinone-based acetamide derivatives with the 2-oxo-1,2-dihydro topology (F-series, 33 compounds) demonstrated a broad activity range against L. donovani promastigotes, with the most potent compounds (F12 and F27) achieving IC₅₀ values of 5.76 ± 0.84 μM and 3.39 ± 0.85 μM, respectively [1]. By contrast, 3H-quinazolin-4-one derivatives from the Alagarsamy et al. (2008) study—which share the 4-ethylphenyl motif but differ in scaffold oxidation state—showed activity primarily in analgesic and anti-inflammatory models, with the best compound (AS2) demonstrating 62% inhibition of paw edema vs. 64% for diclofenac sodium at 20 mg/kg [2]. This scaffold-dependent divergence in biological target engagement means that selecting the correct oxidation state is critical for assay relevance.
| Evidence Dimension | Scaffold topology and its effect on biological target engagement profile |
|---|---|
| Target Compound Data | 1,2-Dihydroquinazolin-2-one scaffold (CAS 941939-33-9); positioned within F-series anti-leishmanial chemical space (Ansari et al. 2023) [1] |
| Comparator Or Baseline | 3H-Quinazolin-4-one scaffold (e.g., Alagarsamy et al. 2008 series); analgesic/anti-inflammatory activity profile; best compound AS2 showed 62% paw edema inhibition at 20 mg/kg vs. 64% for diclofenac [2] |
| Quantified Difference | Different primary biological readout: anti-parasitic (IC₅₀ range 3.39–>50 μM in F-series) vs. anti-inflammatory (62% edema inhibition for 3H-quinazolin-4-one series). Scaffold oxidation state redirects target engagement. |
| Conditions | Anti-leishmanial: L. donovani promastigotes and amastigotes, in vitro (Ansari et al. 2023). Anti-inflammatory: carrageenan-induced rat paw edema model (Alagarsamy et al. 2008). |
Why This Matters
For procurement decisions, the 1,2-dihydroquinazolin-2-one scaffold of CAS 941939-33-9 places it in anti-parasitic discovery space, whereas 3H-quinazolin-4-one analogs with identical 4-ethylphenyl substitution are relegated to anti-inflammatory programs—making scaffold verification essential for target-based screening campaigns.
- [1] Ansari, A.; Seth, A.; Dutta, M.; Qamar, T.; Katiyar, S.; Jaiswal, A. K.; Rani, A.; Majhi, S.; Kumar, M.; Bhatta, R. S.; Guha, R.; Mitra, K.; Sashidhara, K. V.; Kar, S. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Eur. J. Med. Chem. 2023, 257, 115524. View Source
- [2] Alagarsamy, V.; Solomon, V. R.; Murugan, M.; Dhanabal, K.; Parthiban, P.; Anjana, G. V. Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. J. Enzyme Inhib. Med. Chem. 2008, 23, 839–847. View Source
